Target Engagement Profile: CCK Receptor Binding Affinity as a Primary Differentiator
The compound's most well-defined point of differentiation is its activity at Cholecystokinin (CCK) receptors, where it acts as an inhibitor of radioligand binding [1]. This data, derived from receptor binding assays, allows for a quantitative comparison with related compounds evaluated in the same or similar systems. While direct head-to-head comparisons are not available in the public domain, the reported activity provides a quantifiable benchmark for selecting this compound over others that lack such defined pharmacology.
| Evidence Dimension | Half-maximal inhibition (IC50) of [125I]CCK-33 binding to rat pancreas CCK-A receptor |
|---|---|
| Target Compound Data | 8.30E+3 nM (8.3 μM) |
| Comparator Or Baseline | Other piperidine derivatives tested in the same assay panel (specific names not disclosed) |
| Quantified Difference | The compound exhibits low micromolar affinity, whereas some structural analogs may show no detectable inhibition at comparable concentrations. Exact quantitative differences are not reported. |
| Conditions | In vitro binding assay using rat pancreas membranes and [125I]CCK-33 as radioligand [1] |
Why This Matters
This data provides a clear, quantitative starting point for research, allowing users to select a compound with a defined, albeit moderate, affinity for a therapeutically relevant target, unlike untested analogs.
- [1] BindingDB. Entry BDBM50367539 (CHEMBL1907730). Affinity Data for Cholecystokinin Receptor Type A. View Source
